molecular formula C11H9N5 B12910437 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 74136-38-2

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B12910437
CAS No.: 74136-38-2
M. Wt: 211.22 g/mol
InChI Key: RIGAFAPHYDMOBD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) predictions for the compound (based on CID 10018642):

  • δ 2.58 (s, 3H) : Methyl protons at position 7.
  • δ 7.45–7.89 (m, 5H) : Aromatic protons from the phenyl group.
  • δ 8.32 (s, 1H) : Pyrimidine H-5 proton.

¹³C NMR (101 MHz, DMSO-d₆) highlights:

  • δ 21.4 : Methyl carbon (C-7).
  • δ 123.8–138.2 : Aromatic carbons (phenyl and triazole).
  • δ 155.6 : Pyrimidine C-4 carbon.

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

  • 3050–3100 cm⁻¹ : Aromatic C–H stretching.
  • 1605 cm⁻¹ : C=N stretching (triazole ring).
  • 1550 cm⁻¹ : Pyrimidine ring vibrations.

UV-Vis Spectroscopy

In methanol solution, the compound exhibits λₘₐₐ at 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system.

Mass Spectrometry

Electrospray ionization (ESI-MS) predicts a molecular ion peak at m/z 239.1 [M+H]⁺, with fragmentation patterns dominated by loss of the phenyl group (m/z 162.1) and methyl radical (m/z 224.1).

Properties

CAS No.

74136-38-2

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

7-methyl-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C11H9N5/c1-8-10-11(13-7-12-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

RIGAFAPHYDMOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N(N=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with a substituted pyrimidine precursor, such as 2,4-dichloro-6-methylpyrimidin-5-amine or related derivatives, which undergoes nucleophilic substitution and cyclization steps to form the triazolopyrimidine core.

  • Step 1: Nucleophilic substitution
    The 4-chloro group of 2,4-dichloro-6-methylpyrimidin-5-amine is substituted by a phenyl-containing amine (e.g., benzylamine or aniline derivative) under reflux conditions in ethanol or acetonitrile. This step introduces the phenyl moiety at the 3-position of the triazolopyrimidine ring system.

  • Step 2: Cyclization with hydrazine hydrate
    The intermediate is then treated with hydrazine hydrate, typically under reflux in ethanol, to induce cyclization forming the triazole ring fused to the pyrimidine. This step is crucial for constructing the 3H-triazolo[4,5-d]pyrimidine skeleton.

  • Step 3: Methylation at the 7-position
    The methyl group at the 7th position can be introduced either by starting with a methyl-substituted pyrimidine precursor or by methylation of the corresponding 7-unsubstituted triazolopyrimidine using methylating agents under controlled conditions.

Representative Reaction Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
1 2,4-dichloro-6-methylpyrimidin-5-amine + benzylamine Ethanol or Acetonitrile Reflux (80-100 °C) 75-85 Nucleophilic aromatic substitution
2 Hydrazine hydrate Ethanol Reflux (5 h) 80-90 Cyclization to form triazole ring
3 Methyl iodide or methyl sulfate (if needed) DMF or Acetonitrile Room temp to reflux 60-75 Methylation at 7-position

Detailed Experimental Procedure (Example)

  • To a solution of 3-benzyl-5-chloro-7-methyl-3H-triazolo[4,5-d]pyrimidine (1 mmol) in ethanol (5 mL), hydrazine hydrate (1 mL) is added. The mixture is refluxed for 5 hours. After cooling, the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 3-benzyl-5-hydrazinyl-7-methyl-3H-triazolo[4,5-d]pyrimidine with an 85% yield and melting point around 140–142 °C.

  • Subsequent treatment with carbon disulfide in boiling pyridine leads to further cyclization to form fused triazolo-triazolopyrimidine derivatives, demonstrating the versatility of the intermediate for further functionalization.

Mechanistic Insights and Theoretical Studies

Density Functional Theory (DFT) calculations have been employed to study the regiochemistry and thermodynamics of the cyclization steps. These studies confirm that the cyclization proceeds to form the anthracene-like heterocyclic system preferentially, with the 7-methyl substitution stabilizing the structure thermodynamically.

  • Proton chemical shifts calculated by DFT correlate well with experimental NMR data, validating the proposed structures.
  • Relative Gibbs free energy calculations indicate that the methylated derivatives are more thermodynamically stable than their unmethylated counterparts.

Comparative Analysis with Related Compounds

Compound Key Substituents Preparation Notes Unique Features
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine Methyl at 7, Phenyl at 3 Multi-step cyclization from methylpyrimidine precursors Methyl group influences reactivity and stability
7-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine Chloro at 7, Phenyl at 3 Similar cyclization with chloro substituent Allows nucleophilic substitution at 7-position
3-Phenyl-3H-triazolo[4,5-d]pyrimidine Phenyl at 3 only Lacks 7-substitution, simpler synthesis Different biological activity profile

The methyl substitution at the 7-position in the target compound affects both the chemical reactivity and biological activity, distinguishing it from chloro- or unsubstituted analogs.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Yield Range (%) Reference
Nucleophilic substitution 2,4-dichloro-6-methylpyrimidin-5-amine + benzylamine, reflux in ethanol/acetonitrile Introduce phenyl group 75-85
Cyclization with hydrazine Hydrazine hydrate, reflux in ethanol Form triazole ring 80-90
Methylation (if not pre-substituted) Methyl iodide or methyl sulfate, DMF or acetonitrile Add methyl group at 7-position 60-75

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of triazolo[4,5-d]pyrimidine derivatives is highly dependent on substituents. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties/Data Biological Target/Activity
7-Methyl-3-phenyl derivative 7-CH₃, 3-Ph Not reported Likely moderate lipophilicity Undisclosed (structural analog)
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl) derivative 3-Bn, 5-SPr, 7-NH(CH₂Pyridyl) 392.16 g/mol HR-MS: [M+H]⁺ 392.1645; Yield: 74% Kinase inhibition (implied)
Vipadenant (INN) 7-Furyl, 3-(4-amino-3-MePh) 318.33 g/mol CAS: 442908-10-3; Adenosine antagonist Adenosine receptor antagonism
VAS2870 3-Bn, 7-S-benzoxazolyl Not reported NADPH oxidase inhibitor ROS inhibition
7-Chloro-3-phenyl derivative 7-Cl, 3-Ph 259.70 g/mol CAS: 17466-00-1; IUPAC name provided Intermediate for further synthesis

Key Observations :

  • Electron-withdrawing groups (Cl, S-benzoxazolyl) enhance reactivity in cross-coupling reactions (e.g., 7-chloro derivatives serve as intermediates for amine or thioether substitutions) .
  • Bulkier substituents (e.g., 3-Bn, 3-(4-FPh)) influence receptor binding selectivity, as seen in cannabinoid receptor agonists and adenosine antagonists .

Biological Activity

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure allows for diverse interactions with biological targets, making it a candidate for further research in various therapeutic areas.

The molecular formula of this compound is C11H10N6C_{11}H_{10}N_6, with a molecular weight of approximately 226.241 g/mol . The compound features a triazole ring fused to a pyrimidine, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of triazolopyrimidine compounds show significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
  • Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes involved in cell signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies:

CompoundBacterial StrainMIC (µM)
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidineEscherichia coli0.21
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidinePseudomonas aeruginosa0.25

These results suggest that the compound exhibits potent antibacterial activity comparable to established antibiotics .

Anticancer Activity

In vitro studies have shown that 7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine can inhibit the proliferation of various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)
MCF-7 (Breast)15.3
A549 (Lung)22.0
HepG2 (Liver)18.5

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of 7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine is attributed to its ability to bind to specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site of target enzymes such as kinases and DNA gyrase.
  • Molecular Interactions : Key interactions include hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of these enzymes .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the triazolopyrimidine scaffold:

  • Study on Antimicrobial Efficacy : A novel derivative demonstrated significant activity against resistant strains of bacteria with MIC values lower than traditional antibiotics.
  • Cytotoxicity Assessment : A series of compounds derived from triazolopyrimidine were screened for cytotoxicity using MTT assays against multiple cancer cell lines, revealing promising candidates for further development .

Q & A

Q. What are the optimal synthetic routes for 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine in academic research?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrimidine precursors. A two-step protocol involving:

Precursor Preparation : React 3-amino-4,5-dimethylpyrazole with a phenyl-substituted aldehyde under mild acidic conditions to form the pyrazolo-pyrimidine intermediate.

Triazole Formation : Use iodine(III)-mediated oxidative cyclization or nitrile imine [3+2] cycloaddition to introduce the triazole moiety .
Key Parameters :

  • Temperature: 60–80°C for cyclization.
  • Catalysts: Iodine(III) reagents (e.g., PhI(OAc)₂) for regioselective triazole formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)Reference
13-Amino-4,5-dimethylpyrazole, benzaldehydeAcetic acid7065–75
2PhI(OAc)₂, DMFDMF8082

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the triazolo-pyrimidine core structure and confirm regiochemistry. Heavy atoms (e.g., fluorine in analogs) improve diffraction quality .
  • NMR Spectroscopy :
  • ¹H NMR : Methyl groups (δ 2.1–2.5 ppm) and phenyl protons (δ 7.2–7.6 ppm) confirm substitution patterns.
  • ¹³C NMR : Carbonyl signals (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) validate the fused heterocycle .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 241.0855 for C₁₁H₁₀N₆) .

Q. How should researchers handle storage and stability considerations?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Stability Tests : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Fluorinated analogs show enhanced stability due to reduced electron density in the triazole ring .

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. The triazole ring’s electron-deficient nature lowers LUMO energy, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to identify binding motifs. Parameterize force fields using crystallographic data .
    Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer :
  • Dose-Response Replication : Test activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific artifacts.
  • Off-Target Screening : Use kinase profiling panels to identify unintended interactions.
  • Structural Analogs : Compare activity of methyl vs. trifluoromethyl derivatives to isolate steric/electronic effects .
    Case Study : A 2020 study found discrepancies in antimicrobial activity due to solvent polarity; switching from DMSO to PBS resolved false positives .

Q. What are the challenges in scaling up laboratory synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Process Optimization :
  • Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.
  • Use flow reactors for nitrile imine cycloadditions to enhance reproducibility .
  • Impurity Profiling : Identify byproducts (e.g., regioisomeric triazoles) via LC-MS and adjust stoichiometry of iodine(III) reagents to suppress side reactions .

Q. Table 2: Scale-Up Challenges and Mitigations

ChallengeMitigation StrategyReference
Low regioselectivityOptimize iodine(III) reagent ratio
Solvent wasteSwitch to recyclable solvents (e.g., cyclopentyl methyl ether)

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link synthesis and activity studies to conceptual models (e.g., frontier molecular orbital theory for cycloaddition regioselectivity) .
  • Interdisciplinary Approaches : Combine synthetic chemistry with computational biology to accelerate structure-activity relationship (SAR) studies .

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